molecular formula C13H18N2O3 B1529143 (4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1638767-82-4

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B1529143
CAS No.: 1638767-82-4
M. Wt: 250.29 g/mol
InChI Key: UMQHWTBHVHLMBC-JTQLQIEISA-N
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Description

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Biological Activity

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, a pyrrolidine derivative, is characterized by its unique structure that includes an amino group and a dimethoxyphenyl methyl substituent. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of 250.29 g/mol. The compound's chirality is attributed to the (4S) configuration at the nitrogen atom in the pyrrolidine ring. Despite its structural complexity, research on its biological activity remains limited.

PropertyValue
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
CAS Number1638767-82-4
StructureStructure

Current Research Findings

Research on this compound has not yielded specific data on its biological activity or mechanism of action. However, it is noted that similar pyrrolidine derivatives exhibit various biological activities, including:

  • Antiviral : Some derivatives have shown potential as antiviral agents against viruses like herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
  • Antimicrobial : Compounds with similar structures have been explored for antibacterial properties .
  • Anticancer : Certain pyrrolidine derivatives have demonstrated antiproliferative effects in glioma cell lines .

Structure-Activity Relationship (SAR)

The biological activities of compounds related to this compound can be influenced by the following structural features:

  • Substituents : Variations in substituents on the aromatic ring can lead to diverse biological effects.
  • Chirality : The (4S) configuration may play a crucial role in the compound's interaction with biological targets.

Case Studies and Comparisons

Several studies have examined structurally similar compounds to infer potential activities for this compound. Below is a comparison table highlighting some related compounds and their noted activities:

Compound NameBiological Activity
4-Amino-1-methylpyrrolidin-2-oneAntiviral and antimicrobial properties
(4S)-4-amino-1-(2-chlorophenyl)methylpyrrolidin-2-onePotentially different due to halogen presence
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-oneVariation in electronic properties affecting reactivity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yields and purity. These methods are crucial for developing this compound for potential applications in medicinal chemistry.

Potential Applications

The applications of this compound could span various fields, including:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Organic Synthesis : As an intermediate for synthesizing more complex molecules.

Properties

IUPAC Name

(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHWTBHVHLMBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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